5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione
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Overview
Description
5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a 5-aminopentyl group and a 4-chlorophenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the imidazolidine ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazolidine ring with a 4-chlorophenyl group, which can be done using a chlorinating agent.
Attachment of the 5-aminopentyl group: This can be accomplished through a nucleophilic substitution reaction, where the imidazolidine ring is reacted with a suitable aminopentyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazolidine ring to its reduced form, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazolidine ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino group, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(5-Aminopentyl)-5-phenylimidazolidine-2,4-dione: Lacks the 4-chlorophenyl group.
5-(5-Aminopentyl)-5-(4-methylphenyl)imidazolidine-2,4-dione: Contains a 4-methylphenyl group instead of the 4-chlorophenyl group.
Uniqueness
5-(5-Aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which may impart specific chemical and biological properties that are not observed in similar compounds
Properties
IUPAC Name |
5-(5-aminopentyl)-5-(4-chlorophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-6-4-10(5-7-11)14(8-2-1-3-9-16)12(19)17-13(20)18-14/h4-7H,1-3,8-9,16H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGGLJNBVJJIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCCCCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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